Cas no 1261642-42-5 (2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone)

2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone
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- インチ: 1S/C11H8BrF5O2/c1-5(12)9(18)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-5,10H,1H3
- InChIKey: NBYQYBZHVAJCTO-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(C(F)F)=CC=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 26.3
2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013004644-250mg |
2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone |
1261642-42-5 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013004644-500mg |
2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone |
1261642-42-5 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A013004644-1g |
2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone |
1261642-42-5 | 97% | 1g |
$1490.00 | 2023-09-03 |
2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenoneに関する追加情報
Professional Introduction to 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone (CAS No. 1261642-42-5)
2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1261642-42-5, represents a unique combination of bromine, difluoromethyl, and trifluoromethoxy functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of these specific substituents not only enhances its reactivity but also opens up numerous possibilities for its application in drug development and material science.
The structural framework of 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone consists of a propiophenone core, which is a well-known scaffold in medicinal chemistry due to its ability to participate in various cyclization reactions and form stable intermediates. The bromine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the difluoromethyl and trifluoromethoxy groups introduce electron-withdrawing effects, influencing the electronic properties of the molecule and potentially enhancing its binding affinity to biological targets.
In recent years, there has been a surge in research focusing on the development of fluorinated compounds due to their favorable pharmacokinetic properties and improved metabolic stability. The incorporation of fluorine atoms into drug molecules has been shown to increase their bioavailability, reduce degradation rates, and enhance receptor binding. 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone exemplifies this trend, as its structure allows for the facile introduction of fluorinated moieties into larger pharmacophores. This compound has been explored in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, where the presence of multiple fluorine atoms can fine-tune the pharmacological activity.
The pharmaceutical industry has shown particular interest in propiophenone derivatives due to their versatility in medicinal chemistry applications. Propiophenones can be readily converted into various heterocyclic structures through intramolecular cyclization reactions, leading to compounds with diverse biological activities. For instance, derivatives of propiophenone have been investigated for their potential as protease inhibitors, which are crucial in treating diseases such as cancer and HIV/AIDS. The bromine substituent in 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone allows for further derivatization via palladium-catalyzed cross-coupling reactions, enabling the construction of more complex scaffolds with tailored biological properties.
Recent advances in synthetic methodologies have further enhanced the utility of 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone. For example, transition-metal-catalyzed reactions have enabled the efficient introduction of various functional groups at specific positions within the molecule. These techniques have been leveraged to develop novel libraries of fluorinated compounds for high-throughput screening (HTS) campaigns. The ability to rapidly modify the structure of this compound has accelerated the discovery process for new therapeutic agents.
The role of computational chemistry in designing and optimizing fluorinated compounds cannot be overstated. Molecular modeling studies have been instrumental in predicting the binding modes of 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone analogs to biological targets, thereby guiding synthetic efforts towards more potent and selective drug candidates. These computational approaches have also helped in understanding the influence of fluorine substitution on the electronic properties and reactivity of the molecule.
In conclusion, 2-Bromo-4'-(difluoromethyl)-2'-(trifluoromethoxy)propiophenone (CAS No. 1261642-42-5) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated compounds, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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